Cas no 2361810-91-3 (N-Ethyl-N-[2-[[4-[methyl[(methylamino)carbonyl]amino]phenyl]amino]-2-oxoethyl]-2-propenamide)
![N-Ethyl-N-[2-[[4-[methyl[(methylamino)carbonyl]amino]phenyl]amino]-2-oxoethyl]-2-propenamide structure](https://pt.kuujia.com/scimg/cas/2361810-91-3x500.png)
2361810-91-3 structure
Nome do Produto:N-Ethyl-N-[2-[[4-[methyl[(methylamino)carbonyl]amino]phenyl]amino]-2-oxoethyl]-2-propenamide
N-Ethyl-N-[2-[[4-[methyl[(methylamino)carbonyl]amino]phenyl]amino]-2-oxoethyl]-2-propenamide Propriedades químicas e físicas
Nomes e Identificadores
-
- EN300-26574616
- N-ethyl-N-[({4-[methyl(methylcarbamoyl)amino]phenyl}carbamoyl)methyl]prop-2-enamide
- 2361810-91-3
- N-Ethyl-N-[2-[4-[methyl(methylcarbamoyl)amino]anilino]-2-oxoethyl]prop-2-enamide
- Z2919346265
- N-Ethyl-N-[2-[[4-[methyl[(methylamino)carbonyl]amino]phenyl]amino]-2-oxoethyl]-2-propenamide
-
- Inchi: 1S/C16H22N4O3/c1-5-15(22)20(6-2)11-14(21)18-12-7-9-13(10-8-12)19(4)16(23)17-3/h5,7-10H,1,6,11H2,2-4H3,(H,17,23)(H,18,21)
- Chave InChI: UFBZJJOXKWIDEV-UHFFFAOYSA-N
- SMILES: C(N(CC)CC(NC1=CC=C(N(C)C(NC)=O)C=C1)=O)(=O)C=C
Propriedades Computadas
- Massa Exacta: 318.16919058g/mol
- Massa monoisotópica: 318.16919058g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 23
- Contagem de Ligações Rotativas: 6
- Complexidade: 445
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 0.8
- Superfície polar topológica: 81.8Ų
Propriedades Experimentais
- Densidade: 1.201±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Ponto de ebulição: 646.2±55.0 °C(Predicted)
- pka: 13.45±0.70(Predicted)
N-Ethyl-N-[2-[[4-[methyl[(methylamino)carbonyl]amino]phenyl]amino]-2-oxoethyl]-2-propenamide Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26574616-0.05g |
N-ethyl-N-[({4-[methyl(methylcarbamoyl)amino]phenyl}carbamoyl)methyl]prop-2-enamide |
2361810-91-3 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-Ethyl-N-[2-[[4-[methyl[(methylamino)carbonyl]amino]phenyl]amino]-2-oxoethyl]-2-propenamide Literatura Relacionada
-
1. Back matter
-
2. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
2361810-91-3 (N-Ethyl-N-[2-[[4-[methyl[(methylamino)carbonyl]amino]phenyl]amino]-2-oxoethyl]-2-propenamide) Produtos relacionados
- 1342050-30-9(2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-(butan-2-yl)acetamide)
- 1696606-92-4(5-bromo-1-(thiophen-2-yl)methyl-1H-1,2,4-triazol-3-amine)
- 1808449-92-4(3H-1,2,4-Triazole-3-thione, 5-(3-aminopropyl)-2,4-dihydro-4-methyl-)
- 1041006-73-8((2R)-3-(4-methoxyphenyl)-2-methylpropan-1-ol)
- 1001906-55-3((1R)-1-(quinolin-4-yl)ethan-1-amine)
- 1249319-67-2(2-(dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine)
- 1086228-35-4(1-phenyl-3-{4-[(E)-2-phenyldiazen-1-yl]phenyl}thiourea)
- 92538-64-2(1-4-(3-Oxobutanoyl)piperazin-1-ylbutane-1,3-dione)
- 69193-35-7(rac-(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid, cis)
- 2137710-43-9(N-(3-ethylpiperidin-3-yl)ethane-1-sulfonamide)
Fornecedores recomendados
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro Ouro
CN Fornecedor
A granel

Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
CN Fornecedor
Reagente

Synrise Material Co. Ltd.
Membro Ouro
CN Fornecedor
A granel
